(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol
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Overview
Description
(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methyl group attached to the second carbon of the pyridine ring and an ethan-1-ol group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For example, the reduction of 3-methyl-2-pyridyl ketone with sodium borohydride in methanol can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method typically employs a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the ketone to the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: The major products can include 3-methyl-2-pyridyl ketone or 3-methyl-2-pyridinecarboxylic acid.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as 3-bromo-2-methylpyridine or 3-nitro-2-methylpyridine.
Scientific Research Applications
(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3-Methylpyridin-2-yl)ethan-1-ol: This is the enantiomer of (1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol and has similar chemical properties but may exhibit different biological activities.
3-Methyl-2-pyridyl ketone: This compound is a precursor in the synthesis of this compound.
3-Methyl-2-pyridinecarboxylic acid: This compound can be formed through the oxidation of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a pyridine ring and an ethan-1-ol group
Biological Activity
(1S)-1-(3-Methylpyridin-2-yl)ethan-1-ol is an organic compound notable for its diverse biological activities, primarily attributed to its structural characteristics as a pyridine derivative. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Structural Characteristics
The compound features a pyridine ring with a methyl group at the 3-position and an ethanol moiety at the 1-position. Its molecular formula is C_8H_11N_O, with a molecular weight of approximately 137.18 g/mol. The chirality indicated by the (1S) configuration affects its interaction with biological targets, enhancing its pharmacological potential.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. Its unique structure facilitates interactions with various biological targets, influencing pathways relevant to therapeutic effects.
Key Findings
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes. For instance, it may interact with fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids, impacting pain and inflammation pathways .
- Receptor Modulation : It acts as a ligand for certain receptors, potentially modulating their activity. This characteristic makes it a candidate for further research in drug development aimed at neurological disorders .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it relevant in the fight against bacterial infections .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Binding Affinity : The compound demonstrates varying binding affinities for different enzymes and receptors, which can be quantitatively assessed through techniques such as surface plasmon resonance and fluorescence polarization assays.
- Structural Interactions : The presence of the methyl group on the pyridine ring enhances lipophilicity and alters electronic properties, affecting how the compound interacts with hydrophobic pockets in proteins .
Comparative Studies
A comparison of this compound with structurally similar compounds reveals insights into its unique properties:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(1S)-1-(3-Chloropyridin-2-yl)ethanol | Chlorine substitution on pyridine | Enhanced reactivity due to electronegative chlorine |
(1S)-1-(3-Bromopyridin-2-yl)ethanol | Bromine substitution on pyridine | Increased lipophilicity compared to other halogens |
(1S)-1-(3-Fluoropyridin-2-yl)ethanol | Fluorine substitution on pyridine | Improved metabolic stability and binding interactions |
The distinct methyl substitution on the pyridine ring in this compound contributes to its unique chemical reactivity and biological activity compared to other halogenated or alkylated analogs.
Case Studies and Applications
Several studies have highlighted the potential applications of this compound:
Case Study 1: Enzyme Inhibition
In one study, derivatives of this compound were tested for their ability to inhibit FAAH. The results indicated that modifications to the methyl group significantly influenced inhibitory potency, showcasing the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Activity
Another investigation focused on synthesizing analogs based on this compound to evaluate their effectiveness against Chlamydia infections. The findings suggested moderate antibacterial activity, indicating potential for further development as antimicrobial agents .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1S)-1-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-9-8(6)7(2)10/h3-5,7,10H,1-2H3/t7-/m0/s1 |
InChI Key |
IOJACGZRBVGLNH-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)[C@H](C)O |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)O |
Origin of Product |
United States |
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